molecular formula C16H21F2N3O3 B5503815 ETHYL 4-[3-(3,4-DIFLUOROANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

ETHYL 4-[3-(3,4-DIFLUOROANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B5503815
M. Wt: 341.35 g/mol
InChI Key: JDGAUQQEDVAFFB-UHFFFAOYSA-N
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Description

ETHYL 4-[3-(3,4-DIFLUOROANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is an ethyl ester derivative featuring a tetrahydropyrazine core substituted with a 3-oxopropyl chain bearing a 3,4-difluoroanilino group. This structure combines a heterocyclic scaffold with fluorine-containing aromatic and carbonyl functionalities, which are often leveraged in medicinal and agrochemical research for enhanced bioactivity and metabolic stability.

Properties

IUPAC Name

ethyl 4-[3-(3,4-difluoroanilino)-3-oxopropyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2N3O3/c1-2-24-16(23)21-9-7-20(8-10-21)6-5-15(22)19-12-3-4-13(17)14(18)11-12/h3-4,11H,2,5-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGAUQQEDVAFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642814
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[3-(3,4-DIFLUOROANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-difluoroaniline with an appropriate ketoester, followed by cyclization to form the pyrazine ring. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[3-(3,4-DIFLUOROANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

ETHYL 4-[3-(3,4-DIFLUOROANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[3-(3,4-DIFLUOROANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The difluoroaniline moiety can interact with enzymes or receptors, modulating their activity. The pyrazine ring may also play a role in stabilizing the compound’s interaction with its targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related pyrazinecarboxylate derivatives, particularly those with substituted aromatic or alkyl groups. Key differences lie in the ester group (ethyl vs. tert-butyl), aromatic substituents (fluorinated vs. amino/methylamino groups), and associated physicochemical properties. Below is a detailed analysis:

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight CAS RN Melting Point (°C) Key Substituents
Target Compound C15H19F2N3O3 327.33 Not Provided Unknown 3,4-Difluoroanilino, ethyl ester
tert-Butyl 4-(2-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate C15H23N3O2 277.36 170017-74-0 120–122 2-Aminophenyl, tert-butyl ester
tert-Butyl 4-[4-(aminomethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate C16H25N3O2 291.38 852180-47-3 83–87 4-(Aminomethyl)phenyl, tert-butyl ester
tert-Butyl 4-[3-[(methylamino)methyl]benzyl]tetrahydro-1(2H)-pyrazinecarboxylate C18H29N3O2 319.44 852180-48-4 Not Reported 3-(Methylaminomethyl)benzyl, tert-butyl ester

Key Observations:

  • Ester Group Influence : The ethyl ester in the target compound may confer higher metabolic lability compared to tert-butyl esters, which are bulkier and more resistant to hydrolysis .
  • Fluorination often improves bioavailability and target binding in drug design .
  • Melting Points : The tert-butyl derivatives exhibit melting points ranging from 83–122°C, influenced by substituent polarity and crystallinity. The target compound’s melting point is unreported but could be higher due to fluorine-induced polarity .

Functional and Application Differences

  • Agrochemical Potential: The tert-butyl derivatives in and are listed as standards for pesticide testing, implying utility in agrochemical synthesis. The target compound’s fluorinated aromatic group may enhance pesticidal activity via improved lipid membrane penetration .
  • Pharmaceutical Relevance: Fluorine substituents are common in CNS drugs and kinase inhibitors. The 3,4-difluoroanilino group could position the target compound for exploration in these areas, unlike the aminophenyl analogs .

Research Findings and Implications

  • Solubility: The fluorine atoms may reduce aqueous solubility relative to amino/methylamino-substituted compounds, necessitating formulation optimization for biological testing .
  • Toxicity Profile: Fluorinated aromatic rings can introduce hepatotoxicity risks, warranting comparative toxicity studies with non-fluorinated analogs .

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